BFH772
Overview
Description
BFH772 is a potent and selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2). It is highly effective at targeting VEGFR2 kinase with an IC50 value of 3 nanomolar. This compound also inhibits the ligand-induced autophosphorylation of RET, platelet-derived growth factor receptor, and KIT kinases, with IC50 values ranging between 30 and 160 nanomolar .
Scientific Research Applications
BFH772 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of VEGFR2 and other kinases. .
Biology: this compound is used to study the role of VEGFR2 in angiogenesis and other biological processes. .
Medicine: This compound has potential therapeutic applications in the treatment of diseases such as cancer, where VEGFR2 plays a key role in tumor growth and metastasis
Industry: This compound is used in the development of new drugs and therapeutic agents targeting VEGFR2 and other kinases
Mechanism of Action
Target of Action
BFH772, also known as BFH-722, BFH-772, BFH722, 1-Naphthalenecarboxamide, 6-((6-(hydroxymethyl)-4-pyrimidinyl)oxy)-N-(3-(trifluoromethyl)phenyl)-, or T1IV236CVP, is a potent and selective inhibitor of VEGFR2 . VEGFR2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in the regulation of angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels .
Mode of Action
This compound interacts with its primary target, VEGFR2, by inhibiting its kinase activity . This inhibition prevents the autophosphorylation of VEGFR2, thereby blocking the downstream signaling pathways that are activated by VEGFR2 . Apart from VEGFR2, this compound also targets B-RAF, RET, and TIE-2, albeit with at least 40-fold lower potency .
Biochemical Pathways
The inhibition of VEGFR2 by this compound affects the VEGF signaling pathway, which is primarily involved in angiogenesis . By blocking this pathway, this compound can potentially inhibit the growth of new blood vessels, which is particularly relevant in the context of tumor growth and metastasis .
Pharmacokinetics
It’s known that this compound is orally active , suggesting that it has good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis . By inhibiting VEGFR2, this compound can abrogate VEGF-induced proliferation at remarkably low nM concentrations . In vivo, this compound at 3 mg/kg orally dosed once per day potently inhibits melanoma growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can vary depending on the specific biological context, including the presence of other signaling molecules, the state of the cells, and the overall physiological condition of the organism .
Biochemical Analysis
Biochemical Properties
BFH772 is highly effective at targeting VEGFR2 kinase with an IC50 value of 3 nM . Apart from inhibiting VEGFR2, this compound also targets B-RAF, RET, and TIE-2, albeit with at least 40-fold lower potency . This compound is inactive (IC50>10 μM; >2 μM for cKIT) against all other tyrosine-specific and serine/threonine-specific protein kinases tested .
Cellular Effects
This compound inhibits the ligand-induced autophosphorylation of RET, PDGFR, and KIT kinases, with IC50 values ranging between 30 and 160 nM . It is selective (IC50 values >0.5 μM) against the kinases of EGFR, ERBB2, INS-R, and IGF-1R and against the cytoplasmic BCR-ABL kinase .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of VEGFR2 kinase, thereby preventing the autophosphorylation of RET, PDGFR, and KIT kinases . This inhibition disrupts the signaling pathways associated with these kinases, leading to the potential therapeutic effects of this compound .
Temporal Effects in Laboratory Settings
It has been shown that this compound can inhibit melanoma growth in vivo, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, this compound at 3 mg/kg orally dosed once per day potently inhibits melanoma growth . Dose–response curves of this compound demonstrate that even at the lowest concentrations, this compound inhibits VEGF induced tissue weight and TIE-2 levels .
Metabolic Pathways
Given its role as a VEGFR2 inhibitor, it is likely that it interacts with enzymes and cofactors involved in the VEGF signaling pathway .
Transport and Distribution
Given its role as a kinase inhibitor, it is likely that it is transported to the sites of these kinases within the cell .
Subcellular Localization
Given its role as a kinase inhibitor, it is likely that it localizes to the sites of these kinases within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
BFH772 is synthesized through a series of chemical reactions involving the formation of a naphthalene-1-carboxamide structure. The synthetic route typically involves the following steps:
Formation of the naphthalene core: This involves the reaction of appropriate starting materials to form the naphthalene ring system.
Introduction of functional groups: Various functional groups, such as hydroxymethyl and trifluoromethyl, are introduced onto the naphthalene core through substitution reactions.
Formation of the carboxamide linkage: The final step involves the formation of the carboxamide linkage by reacting the naphthalene derivative with an appropriate amine.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for yield and purity, and involves the use of large-scale reactors and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
BFH772 undergoes various types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxymethyl group.
Reduction: Reduction reactions can occur at the carboxamide linkage.
Substitution: Substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, or sulfonating agents
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound .
Comparison with Similar Compounds
BFH772 is unique in its high selectivity and potency for VEGFR2. Similar compounds include:
BAW2881: A structure analogue of this compound with similar inhibitory activity against VEGFR2.
Altiratinib: A novel inhibitor of c-MET, TIE-2, and VEGFR, effective in reducing tumor burden in vivo.
VEGFR2-IN-4: A selective inhibitor of VEGFR2 kinase with anti-angiogenic effects.
This compound stands out due to its high selectivity for VEGFR2 and its effectiveness at remarkably low nanomolar concentrations .
Properties
IUPAC Name |
6-[6-(hydroxymethyl)pyrimidin-4-yl]oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O3/c24-23(25,26)15-4-2-5-16(10-15)29-22(31)20-6-1-3-14-9-18(7-8-19(14)20)32-21-11-17(12-30)27-13-28-21/h1-11,13,30H,12H2,(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLSTLQFDDAULK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC(=C3)OC4=NC=NC(=C4)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890128-81-1 | |
Record name | BFH-722 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890128811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BFH772 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16035 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BFH-772 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1IV236CVP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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